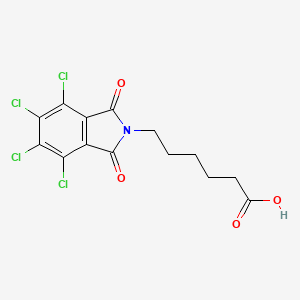
6-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)hexanoic acid is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a tetrachlorinated isoindoline-1,3-dione moiety attached to a hexanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)hexanoic acid typically involves the condensation of tetrachlorophthalic anhydride with hexanoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, time, and pH, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to monitor the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered chemical properties.
Substitution: The tetrachlorinated isoindoline-1,3-dione moiety can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which may exhibit different chemical and biological properties.
Aplicaciones Científicas De Investigación
6-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)hexanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)hexanoic acid involves its interaction with specific molecular targets and pathways. The tetrachlorinated isoindoline-1,3-dione moiety is believed to play a crucial role in its biological activity by binding to target proteins and enzymes, thereby modulating their function. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
6-(1,3-Dioxoisoindol-2-yl)hexanoic acid: A structurally similar compound with a non-chlorinated isoindoline-1,3-dione moiety.
6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid: Another related compound with a similar core structure but different substituents.
Uniqueness
6-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)hexanoic acid is unique due to the presence of four chlorine atoms on the isoindoline-1,3-dione moiety, which imparts distinct chemical and biological properties. This tetrachlorination enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C14H11Cl4NO4 |
|---|---|
Peso molecular |
399.0 g/mol |
Nombre IUPAC |
6-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)hexanoic acid |
InChI |
InChI=1S/C14H11Cl4NO4/c15-9-7-8(10(16)12(18)11(9)17)14(23)19(13(7)22)5-3-1-2-4-6(20)21/h1-5H2,(H,20,21) |
Clave InChI |
BUPDEHNMNYYOPF-UHFFFAOYSA-N |
SMILES canónico |
C(CCC(=O)O)CCN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N-[4-(methylamino)-9,10-dioxoanthracen-1-yl]benzenesulfonamide](/img/structure/B12464035.png)
![N-(2-ethoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12464036.png)
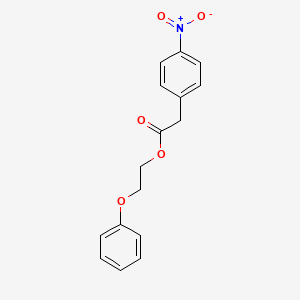
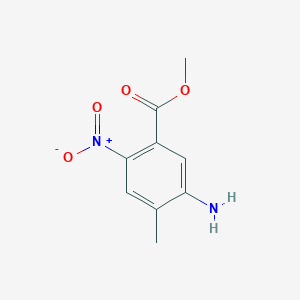
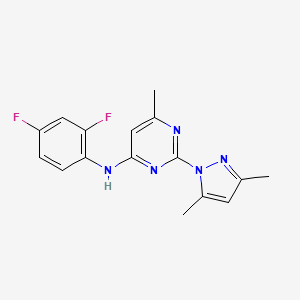
![but-2-enedioic acid;(4,6-dimethylpyrimidin-5-yl)-[4-[4-[2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone](/img/structure/B12464068.png)
![1-{[2,5-diphenyl-4-(piperidin-1-ylmethyl)-1H-pyrrol-3-yl]methyl}piperidine](/img/structure/B12464072.png)
![N-[4-(butanoylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B12464075.png)
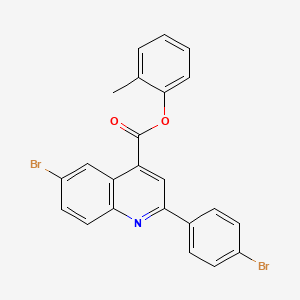
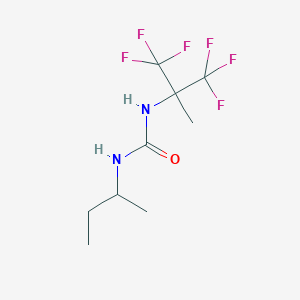
![3,4-Dimethylphenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate](/img/structure/B12464091.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide](/img/structure/B12464092.png)
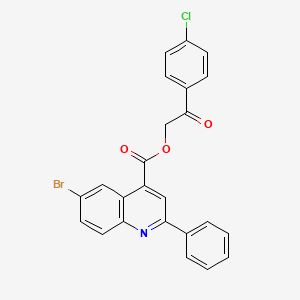
![3-methyl-N-{[4-methyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B12464107.png)
